N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide hydrochloride
Description
This compound is a benzothiazole-based small molecule featuring a fluorinated benzothiazole core, a dimethylaminoethyl side chain, and a sulfamoyl group substituted with methyl and tetrahydrofuran-2-ylmethyl moieties. Its hydrochloride salt form enhances solubility, making it suitable for preclinical studies. Key structural elements include:
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)-4-[methyl(oxolan-2-ylmethyl)sulfamoyl]benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29FN4O4S2.ClH/c1-27(2)12-13-29(24-26-21-11-8-18(25)15-22(21)34-24)23(30)17-6-9-20(10-7-17)35(31,32)28(3)16-19-5-4-14-33-19;/h6-11,15,19H,4-5,12-14,16H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWNUUACHWYTLPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=C(S1)C=C(C=C2)F)C(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)CC4CCCO4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30ClFN4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
557.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide hydrochloride is a complex synthetic compound that has garnered attention for its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic uses.
Chemical Structure and Properties
The compound features several key structural elements:
- Dimethylamino group : Enhances solubility and may influence biological activity.
- Fluorobenzo[d]thiazole moiety : Known for various pharmacological effects, including antimicrobial and anticancer properties.
- Sulfamoyl group : Potentially enhances the compound's interaction with biological targets.
Anticancer Properties
Research indicates that compounds similar to N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide exhibit significant anticancer activity. For instance, benzothiazole derivatives have shown the ability to inhibit cell proliferation in various cancer cell lines, including A431, A549, and H1299 cells. These compounds induce apoptosis and halt the cell cycle at specific phases, suggesting their utility in cancer therapy .
The proposed mechanisms of action for this class of compounds include:
- Inhibition of Kinases : Compounds have been shown to inhibit specific kinases involved in signaling pathways critical for cancer cell survival and proliferation .
- Induction of Apoptosis : Evidence suggests that these compounds can promote programmed cell death in cancer cells, a desirable effect in cancer treatment .
- Cell Cycle Arrest : By interfering with the normal progression of the cell cycle, these compounds can prevent cancer cells from dividing .
Antimicrobial Activity
Beyond anticancer properties, there is emerging evidence supporting the antimicrobial potential of this compound. In vitro studies indicate that derivatives containing similar structural features exhibit antibacterial and antifungal activities. The presence of a dimethylamino group is associated with increased lipophilicity, which enhances antimicrobial efficacy .
Case Studies and Research Findings
Several studies have evaluated the biological activity of benzothiazole derivatives:
- Study on Apoptosis Induction :
- Inhibition of Cancer Cell Proliferation :
- Antimicrobial Efficacy Study :
Data Table: Biological Activities of Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide | Dimethylamino & fluorobenzo[d]thiazole | Anticancer (apoptosis induction) |
| N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-sulfamoyl | Sulfamoyl group | Antimicrobial & anticancer |
| Benzothiazole derivative B7 | Similar structure | Inhibits IL-6 & TNF-α; promotes apoptosis |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes critical differences between the target compound and analogs from the evidence:
* Estimated based on similar compounds in .
Structural and Functional Analysis
Benzothiazole Core Modifications: Fluoro vs. Nitro/Chloro: The 6-fluoro substituent (target compound) reduces metabolic oxidation compared to nitro groups (e.g., 4a, 6d) while maintaining electronegativity for target binding . Dimethylaminoethyl vs. Simple Amides: The dimethylaminoethyl side chain (target, ) enhances solubility and membrane permeability relative to unsubstituted benzamides (e.g., ).
Sulfamoyl Group Variations :
- Tetrahydrofuran-Sulfamoyl (Target) : Introduces a rigid, oxygen-rich moiety for hydrogen bonding, contrasting with ethylsulfonyl () or piperidinyl-sulfonyl () groups. This may improve kinase selectivity.
Biological Activity Trends: Compounds with nitrobenzothiazole and thiadiazole motifs (e.g., 6d) show potent VEGFR-2 inhibition (IC₅₀ < 1 µM) , suggesting the target compound’s fluoro and sulfamoyl groups may offer similar or improved efficacy. Thiazolidinone derivatives (e.g., 4g) exhibit moderate cytotoxicity, highlighting the importance of additional functional groups (e.g., tetrahydrofuran) for optimizing activity .
Physicochemical and Pharmacokinetic Properties
- Solubility: The hydrochloride salt form (target, ) and dimethylaminoethyl group likely confer higher aqueous solubility than neutral analogs (e.g., 4a, 4g).
- Metabolic Stability : Fluorine substitution reduces CYP450-mediated metabolism relative to nitro or chloro groups, as seen in .
Q & A
Q. What are the key steps and reaction conditions for synthesizing this compound?
The synthesis involves multi-step reactions, starting with coupling benzothiazole and sulfamoyl benzamide precursors. Key steps include:
- Amide bond formation : Use of coupling agents like EDCI/HOBt in anhydrous solvents (e.g., DCM or DMF) for sulfamoyl benzamide assembly .
- Salt formation : Reaction with HCl in ethanol or ethyl acetate to precipitate the hydrochloride salt .
- Solvent optimization : Ethanol is preferred for cyclization steps due to higher yields (60–70%) compared to acetonitrile (37%) .
Q. Which spectroscopic methods are critical for characterizing this compound?
- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., fluorine at C6 of benzothiazole, dimethylaminoethyl group) .
- IR spectroscopy : Peaks at ~1650–1700 cm⁻¹ for amide C=O and ~1350 cm⁻¹ for sulfonamide S=O bonds .
- Mass spectrometry : ESI-MS to verify molecular weight (e.g., [M+H]⁺ peaks) and salt adducts .
Q. How can researchers purify the hydrochloride salt form effectively?
- Recrystallization : Use ethanol/water mixtures to isolate the hydrochloride salt .
- Column chromatography : For intermediates, silica gel with ethyl acetate/hexane gradients removes unreacted starting materials .
Q. What are common impurities encountered during synthesis, and how are they identified?
- Unreacted intermediates : Detected via TLC or HPLC retention time shifts .
- Hydrolysis byproducts : Hydrolysis of the sulfamoyl group under acidic conditions, identified by LC-MS .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize synthesis yield and purity?
- Variables : Reaction time, temperature, and solvent ratios (e.g., ethanol vs. acetonitrile) .
- Response surface modeling : Predict optimal conditions (e.g., 12-hour reflux in ethanol yields 70% vs. 37% in acetonitrile) .
- Statistical validation : ANOVA to confirm significance of factors like HCl concentration during salt formation .
Q. How should researchers resolve contradictions in spectral data for structural confirmation?
- Comparative analysis : Cross-reference NMR data with structurally similar compounds (e.g., fluorobenzothiazole derivatives) .
- DEPT-135 experiments : Differentiate CH₂ and CH₃ groups in the dimethylaminoethyl chain .
- X-ray crystallography : For unambiguous confirmation of stereochemistry in the tetrahydrofuran-methyl group .
Q. What biological targets are hypothesized for this compound, and how can SAR studies be designed?
- Target hypothesis : Thiazole and sulfonamide motifs suggest kinase or protease inhibition (e.g., antitumor or antimicrobial targets) .
- SAR strategies :
- Vary substituents on the benzothiazole (e.g., Cl vs. F at C6) to assess activity .
- Replace tetrahydrofuran-methyl with other heterocycles (e.g., pyrrolidine) to study binding affinity .
Q. What stability challenges arise under physiological conditions, and how are they addressed?
- pH-dependent degradation : Hydrolysis of the sulfamoyl group at pH < 5, monitored by HPLC .
- Light sensitivity : Store in amber vials at –20°C to prevent photodegradation .
- Oxidative stability : Add antioxidants (e.g., BHT) in formulation buffers .
Q. Which advanced analytical methods ensure batch-to-batch consistency in research?
Q. How can discrepancies in literature-reported synthetic yields be addressed?
- Reproducibility audits : Validate reaction setups (e.g., inert atmosphere for moisture-sensitive steps) .
- Byproduct profiling : Use LC-MS to identify side reactions (e.g., over-alkylation) that reduce yields .
- Collaborative studies : Cross-lab validation to harmonize protocols (e.g., HCl salt precipitation methods) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
